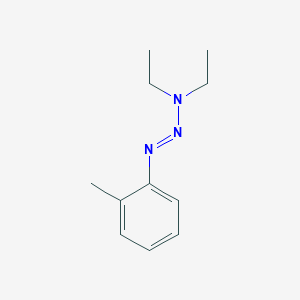
(1E)-3,3-Diethyl-1-(2-methylphenyl)triaz-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-diethyl-1-(o-tolyl)triaz-1-ene is an organic compound belonging to the class of triazenes Triazenes are characterized by the presence of a diazo group (N=N) bonded to an amine (NH) group This particular compound features a tolyl group (a benzene ring with a methyl group) attached to the triazene structure, along with two ethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-diethyl-1-(o-tolyl)triaz-1-ene typically involves the reaction of an aromatic amine with nitrous acid to form a diazonium salt, which is then reacted with a secondary amine. The general procedure is as follows:
Formation of Diazonium Salt: The aromatic amine (o-toluidine) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Reaction with Secondary Amine: The diazonium salt is then reacted with diethylamine in the presence of a base such as potassium carbonate to yield the desired triazene compound.
Industrial Production Methods
While specific industrial production methods for 3,3-diethyl-1-(o-tolyl)triaz-1-ene are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3,3-diethyl-1-(o-tolyl)triaz-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction can lead to the formation of amines.
Substitution: The triazene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
3,3-diethyl-1-(o-tolyl)triaz-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Triazenes have been studied for their potential as antitumor agents due to their ability to alkylate DNA.
Medicine: Some triazene derivatives are used in chemotherapy for treating certain types of cancer.
Industry: The compound can be used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3,3-diethyl-1-(o-tolyl)triaz-1-ene involves its ability to form reactive intermediates that can interact with biological molecules. In the context of its potential antitumor activity, the compound can alkylate DNA, leading to the disruption of DNA replication and cell division. This alkylation process involves the transfer of alkyl groups to nucleophilic sites on the DNA molecule, resulting in the formation of cross-links and strand breaks.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-diethyl-1-phenyltriaz-1-ene
- 3,3-diethyl-1-(p-tolyl)triaz-1-ene
- 3,3-diethyl-1-(4-(trifluoromethyl)phenyl)triaz-1-ene
- 1-(4-chlorophenyl)-3,3-diethyltriaz-1-ene
Uniqueness
3,3-diethyl-1-(o-tolyl)triaz-1-ene is unique due to the presence of the ortho-tolyl group, which can influence its reactivity and interactions compared to other triazenes with different substituents.
Propiedades
Número CAS |
36719-44-5 |
|---|---|
Fórmula molecular |
C11H17N3 |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
N-ethyl-N-[(2-methylphenyl)diazenyl]ethanamine |
InChI |
InChI=1S/C11H17N3/c1-4-14(5-2)13-12-11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 |
Clave InChI |
VNSUXIDVWBIJCK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)N=NC1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


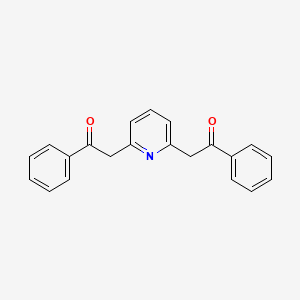
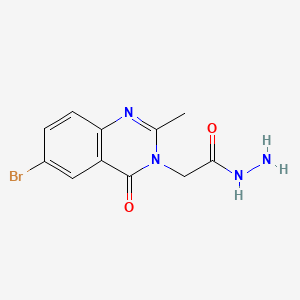
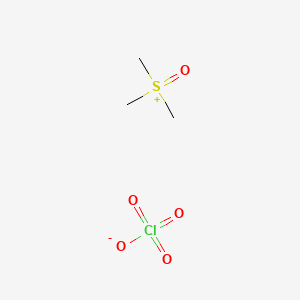
![4-(2-Bicyclo[2.2.1]heptanylmethyl)cyclohexan-1-amine;sulfuric acid](/img/structure/B14665753.png)
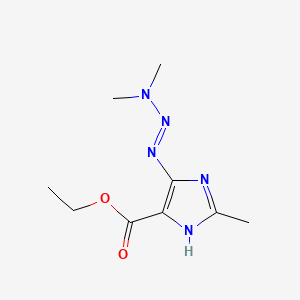
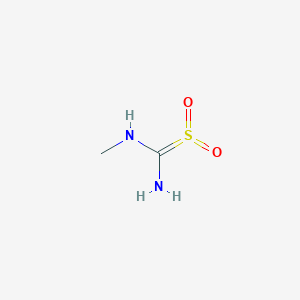
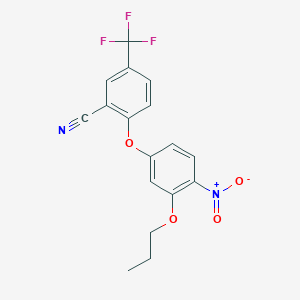
![1,3-Dioxolo[4,5-g]isoquinoline-5-carbonitrile, 6-benzoyl-5,6-dihydro-](/img/structure/B14665777.png)
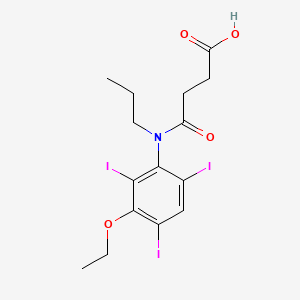
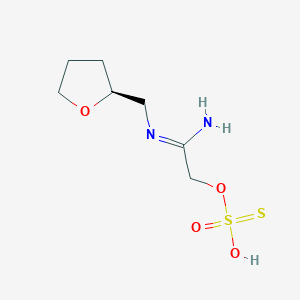
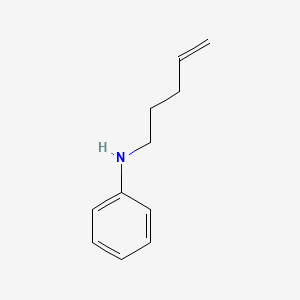
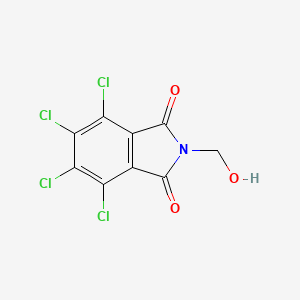

![4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one](/img/structure/B14665807.png)
